REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1.CS(O)(=O)=O.[CH2:23]=[CH:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>>[OH:1][C:2]1[C:7]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
mixture
|
Quantity
|
444 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetracosenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
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160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the product isolated by the general procedure
|
Type
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CUSTOM
|
Details
|
The excess hydrocarbons are removed by distillation at 190° C./0.04 mm
|
Type
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CUSTOM
|
Details
|
The above-named product is obtained in a yield of 103.6 grams as a yellow liquid
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Type
|
CUSTOM
|
Details
|
The liquid still contained inert hydrocarbon diluents which are removed by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give a pure product in a yield of 15 grams as a yellow liquid
|
Reaction Time |
96 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1CCCCCCCCCCCCCCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |